1,5-Difluoro-3-iodo-2-methylbenzene
Overview
Description
1,5-Difluoro-3-iodo-2-methylbenzene is a chemical compound with the molecular formula C7H5F2I . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The InChI code for 1,5-Difluoro-3-iodo-2-methylbenzene is1S/C7H5F2I/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3
. This indicates that the compound has a benzene ring with two fluorine atoms, one iodine atom, and one methyl group attached to it. Physical And Chemical Properties Analysis
1,5-Difluoro-3-iodo-2-methylbenzene has a molecular weight of 254.02 g/mol . It is a brown liquid and should be stored at temperatures between 0-5°C .Scientific Research Applications
Organometallic Chemistry and Catalysis
Partially fluorinated benzenes, like fluorobenzenes, have been recognized for their potential in organometallic chemistry and transition-metal-based catalysis. The presence of fluorine substituents alters the electron density on the benzene ring, affecting its ability to bind to metal centers. This property allows these compounds to serve as non-coordinating solvents or ligands in metal complexes, facilitating various catalytic and C-H or C-F bond activation reactions. These reactions are essential for organic synthesis, highlighting the importance of such compounds in developing new catalytic methods (Pike, Crimmin, & Chaplin, 2017).
Fluorination Reactions
The fluorination of organic compounds is a key reaction in organic chemistry, given the significance of fluorinated molecules in pharmaceuticals and agrochemicals. Techniques utilizing compounds like 1,5-Difluoro-3-iodo-2-methylbenzene may be involved in the fluorination of 1,3-dicarbonyl compounds, offering a practical and convenient method for introducing fluorine atoms into organic molecules. This process underscores the utility of partially fluorinated benzenes in synthesizing complex fluorinated structures, which are highly valued in medicinal chemistry (Kitamura, Kuriki, Morshed, & Hori, 2011).
properties
IUPAC Name |
1,5-difluoro-3-iodo-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2I/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWRGQLQFYKOAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1I)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Difluoro-3-iodo-2-methylbenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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